Broad-Spectrum Antibacterial Activity of 5-Aminoisoindolin-1-one Against Resistant and Susceptible Strains
5-Aminoisoindolin-1-one demonstrates a broad-spectrum antibacterial profile, with documented in vitro activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as Streptococcus epidermidis, Streptococcus pyogenes, and Escherichia coli . This is a significant differentiator when compared to many other simple isoindolinone derivatives, which have been reported to show only weak to moderate antimicrobial activity in disc diffusion assays at a concentration of 200 µg/disc, and are not typically associated with activity against clinically resistant strains like MRSA [1]. This established spectrum of activity against both Gram-positive and Gram-negative pathogens, including a key antibiotic-resistant strain, makes 5-Aminoisoindolin-1-one a strategically more valuable starting point for antimicrobial research than less characterized or less active analogs.
| Evidence Dimension | Antibacterial activity spectrum |
|---|---|
| Target Compound Data | Active in vitro against MSSA, MRSA, S. epidermidis, S. pyogenes, and E. coli |
| Comparator Or Baseline | Isoindolinone derivatives (class) show weak to moderate activity in disc diffusion assays at 200 µg/disc |
| Quantified Difference | Qualitatively different spectrum, including activity against MRSA vs. weak/moderate activity for other derivatives |
| Conditions | In vitro experiments for target compound; disc diffusion assay for comparator class |
Why This Matters
This defined antibacterial spectrum, which includes activity against the resistant pathogen MRSA, provides a validated and literature-supported starting point for targeted research that is not guaranteed with other, less characterized isoindolinones.
- [1] Reza, A. M., Khan, M. W., Rahman, M. S., Hasan, C. M., & Rashid, M. A. (2007). In vitro Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 5(1), 15–19. View Source
